N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide
Description
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide is a complex organic compound that features a naphthalene ring substituted with a hydroxyl group and a nitrophenyl group
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-18(24)21-20(14-7-5-8-15(12-14)22(25)26)19-16-9-4-3-6-13(16)10-11-17(19)23/h3-12,20,23H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJSWWKHGHJKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide typically involves a multicomponent reaction. One common method is the one-pot three-component condensation of aldehydes, amides, and 2-naphthol in the presence of a catalyst. For instance, polyethylene glycol (PEG)-based dicationic acidic ionic liquids can be used as a powerful catalyst under solvent-free conditions . This method offers excellent yields, short reaction times, and a reusable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Substitution: Reagents like alkyl halides in the presence of a base can be used for nucleophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and nitro groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide
- (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl)propanamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]propanamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
